Heptanal oxime
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Overview
Description
Heptanal oxime is an organic compound with the molecular formula C₇H₁₅NO. It is derived from heptanal, an aldehyde, by the reaction with hydroxylamine. This compound is known for its utility in various research fields, particularly in life sciences .
Preparation Methods
Heptanal oxime can be synthesized through the reaction of heptanal with hydroxylamine hydrochloride. The reaction typically involves mixing heptanal with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods often involve similar synthetic routes but on a larger scale. The purification of heptanal, oxime can be achieved by separating the cis (Z) and trans (E) isomers using liquid chromatography through a silica gel column .
Chemical Reactions Analysis
Heptanal oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form heptanamine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Heptanal oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research has shown its potential in developing anticancer drugs due to its ability to modify biological molecules.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of heptanal, oxime involves its ability to form stable complexes with various biological molecules. It can react with aldehyde or ketone groups in proteins, leading to the formation of stable oxime linkages. This modification can alter the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Heptanal oxime can be compared with other oxime compounds such as:
Acetone oxime: Used in the synthesis of pharmaceuticals and agrochemicals.
Butanone oxime: Commonly used as an anti-skinning agent in paints.
Cyclohexanone oxime: Used in the production of nylon.
This compound is unique due to its specific structure and reactivity, making it particularly useful in the synthesis of certain organic compounds and in biochemical research .
Properties
CAS No. |
629-31-2 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(NE)-N-heptylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |
InChI Key |
BNYNJIKGRPHFAM-BQYQJAHWSA-N |
SMILES |
CCCCCCC=NO |
Isomeric SMILES |
CCCCCC/C=N/O |
Canonical SMILES |
CCCCCCC=NO |
Key on ui other cas no. |
629-31-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of heptanal oxime compare to other oximes?
A2: [] While ruthenium catalysts effectively deoxygenate ketoximes to ketimines, this compound, an aldoxime, undergoes dehydration to the corresponding nitrile under the same conditions. This difference in reactivity highlights the influence of the oxime structure on its transformation pathways.
Q2: Can this compound be formed as a byproduct in reactions involving other organic compounds?
A3: Yes. [] Studies investigating the polymerization of acrolein oxime with butyllithium revealed the formation of this compound as a byproduct. This finding suggests that this compound can arise from reactions involving organolithium reagents and unsaturated oximes, potentially through complex reaction mechanisms involving addition and rearrangement steps.
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